rac Fenfluramine-d5 Hydrochloride
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Overview
Description
rac Fenfluramine-d5 Hydrochloride: is a deuterated form of fenfluramine hydrochloride, which is a phenethylamine derivative. This compound is primarily used as a reference standard in pharmaceutical research and development. The deuterium labeling (d5) helps in distinguishing it from non-labeled compounds in various analytical applications.
Mechanism of Action
Target of Action
The primary targets of rac Fenfluramine-d5 Hydrochloride, a phenethylamine structurally similar to serotonin, are multiple serotonin receptors including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as the σ1 receptor . These receptors play a crucial role in maintaining a balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .
Mode of Action
This compound acts as an agonist of the aforementioned serotonin receptors and as a σ1 receptor antagonist . It increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission . This dual-action sigma-1 receptor and serotonergic activity is unique among antiseizure medications .
Biochemical Pathways
The compound’s interaction with its targets affects the balance between excitatory and inhibitory neural networks. This balance is maintained by the serotonin and sigma-1 receptor mechanisms . The compound also has ancillary roles in GABA neurotransmission , noradrenergic neurotransmission , and the endocrine system , particularly with progesterone derivatives such as neuroactive steroids .
Pharmacokinetics
Fenfluramine has a steady-state T max of between four and five hours and an absolute bioavailability of approximately 68-74% . These ADME properties impact the bioavailability of the compound, influencing its effectiveness in treating conditions like pharmacoresistant seizures .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of seizure frequency and the amelioration of comorbidities . It is effective in treating pharmacoresistant seizures, such as those involved in Dravet syndrome and Lennox-Gastaut syndrome .
Biochemical Analysis
Biochemical Properties
The biochemical properties of rac Fenfluramine-d5 Hydrochloride are not fully elucidated. It is known that Fenfluramine, a compound structurally similar to this compound, has a unique mechanism of action among antiseizure medications. Its primary mechanism of action is described as dual-action sigma-1 receptor and serotonergic activity .
Cellular Effects
The cellular effects of this compound are not fully understood. Fenfluramine, a compound structurally similar to this compound, is known to have a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fenfluramine, a compound structurally similar to this compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Fenfluramine, a compound structurally similar to this compound, has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Fenfluramine, a compound structurally similar to this compound, has been shown to have dosage-dependent effects in animal models .
Metabolic Pathways
Fenfluramine, a compound structurally similar to this compound, is known to be rapidly metabolized to norfenfluramine, which is also pharmacologically active via multiple mechanisms .
Transport and Distribution
Fenfluramine, a compound structurally similar to this compound, is known to have effects on its localization or accumulation .
Subcellular Localization
Fenfluramine, a compound structurally similar to this compound, is known to have effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Fenfluramine-d5 Hydrochloride involves the incorporation of deuterium atoms into the fenfluramine molecule. One common method is the deuteration of the ethylamine side chain. The synthetic route typically involves:
Starting Material: The synthesis begins with a precursor molecule, such as a trifluoromethylbenzene derivative.
Deuteration: The ethylamine side chain is deuterated using deuterium gas or deuterated reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated fenfluramine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor molecule.
Purification: Purification steps such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: rac Fenfluramine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac Fenfluramine-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in biological studies to investigate the metabolic pathways and pharmacokinetics of fenfluramine.
Medicine: Utilized in pharmaceutical research to study the effects and mechanisms of fenfluramine in treating conditions like epilepsy.
Industry: Applied in the development and quality control of pharmaceutical products.
Comparison with Similar Compounds
rac Fenfluramine-d5 Hydrochloride can be compared with other similar compounds, such as:
Fenfluramine: The non-deuterated form, which has similar pharmacological properties but lacks the deuterium labeling.
Dexfenfluramine: An enantiomer of fenfluramine with similar effects but different pharmacokinetics.
Sertraline: Another serotonin reuptake inhibitor with different chemical structure and therapeutic applications.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical studies, such as improved stability and differentiation from non-labeled compounds.
Properties
CAS No. |
1216927-29-5 |
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Molecular Formula |
C12H17ClF3N |
Molecular Weight |
272.751 |
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |
InChI Key |
ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Synonyms |
N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride; N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride; Acino-d5; Adipomin-d5; Obedrex-d5; Pesos-d5; Ponderal-d5; Pondimin-d5; Rotondin-d5; |
Origin of Product |
United States |
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